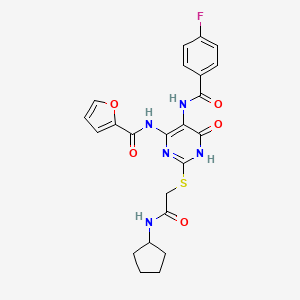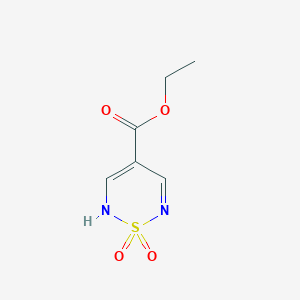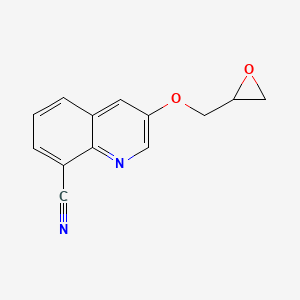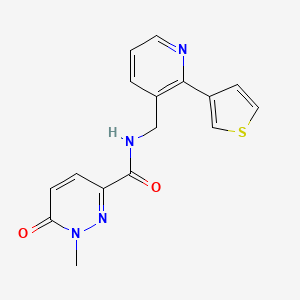![molecular formula C19H19FN4O B2362650 N-(2-Fluorphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-carboxamid CAS No. 902884-45-1](/img/structure/B2362650.png)
N-(2-Fluorphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-fluorophenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with various functional groups, including a fluorophenyl group, an isopropylphenyl group, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a cyclization reaction. The fluorophenyl, isopropylphenyl, and carboxamide groups would then be added through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The triazole ring would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
As an organic compound containing a triazole ring, this compound could potentially participate in a variety of chemical reactions. These could include substitution reactions, where one of the groups attached to the triazole ring is replaced by another group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, while the carboxamide group could enable it to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
a. Antikrebsmittel: Fluorierte Verbindungen können die Stabilität, Bioverfügbarkeit und Bindungsaffinität von Arzneimitteln verbessern. Forscher haben fluorierte Derivate für die Krebsbehandlung untersucht. Die einzigartige Struktur der Verbindung könnte als potenzielles Antikrebsmittel untersucht werden.
b. Radiopharmazeutika: Die Synthese von ^18F-substituierten Pyridinen ist für die Positronen-Emissions-Tomographie (PET) von Interesse. Diese Radiopharmazeutika ermöglichen die nicht-invasive Visualisierung biologischer Prozesse. Die Untersuchung der Machbarkeit der Einarbeitung von Fluor-18 (^18F) in diese Verbindung könnte zu neuartigen Bildgebungsmitteln führen.
Organische Synthese und Katalyse
Fluorpyridine finden Anwendungen in organischen Transformationen und der Katalyse:
a. Umemoto-Reaktion: Fluorierung von Pyridin unter Verwendung von komplexem AlF₃ und CuF₂ bei erhöhten Temperaturen ergibt 2-Fluorpyridin und 2,6-Difluorpyridin . Diese Verbindungen können als Bausteine für weitere Synthesewege dienen.
b. Balts-Schiemann-Reaktion: Die Balts-Schiemann-Reaktion ermöglicht die direkte Fluorierung von Arylaminen. Die Untersuchung dieser Reaktion mit der betreffenden Verbindung könnte zu neuartigen fluorierten Derivaten führen.
Agrochemikalien und Pflanzenschutz
Fluorhaltige Substituenten verbessern die Eigenschaften von landwirtschaftlichen Produkten. Während die meisten Anwendungen Arylringe betreffen, ist die Einarbeitung von Fluoratomen in andere Strukturen weiterhin wertvoll. Die Untersuchung des Potenzials der Verbindung als Agrochemikalie könnte sich lohnen .
Antifibrotische Mittel
Neuere Studien haben Verbindungen mit antifibrotischer Aktivität identifiziert. So zeigte Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat vielversprechende Ergebnisse . Obwohl dies nicht direkt mit der Verbindung zusammenhängt, unterstreicht dies das Potenzial fluorierter Derivate im Krankheitsmanagement.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing their function .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other structurally related compounds, potentially leading to changes in the function of these targets .
Biochemical Pathways
Based on the structural similarity to other compounds, it may be involved in various biochemical reactions, including hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Pharmacokinetics
Similar compounds are generally anticipated to undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Result of Action
Based on the structural similarity to other compounds, it may influence various cellular processes and molecular interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-12(2)14-8-10-15(11-9-14)24-13(3)18(22-23-24)19(25)21-17-7-5-4-6-16(17)20/h4-12H,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLABOFHGNDSVAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]but-2-ynamide](/img/structure/B2362567.png)


![3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2362574.png)

![N-Cyclopropyl-N-[4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2362578.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2362579.png)
![2-(3,4-Dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2362580.png)


![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1H-benzo[d]imidazole](/img/structure/B2362583.png)

![N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2362586.png)
